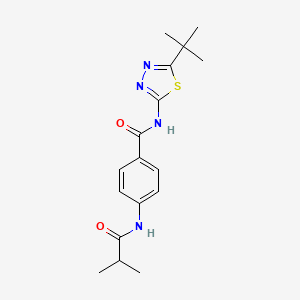![molecular formula C24H21NO3 B3619870 3-BENZOYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE](/img/structure/B3619870.png)
3-BENZOYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE
Descripción general
Descripción
3-BENZOYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of 1H-indole with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions, followed by benzoylation using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-BENZOYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
3-BENZOYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-BENZOYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, including serotonin and dopamine receptors, which may contribute to its pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: Another indole derivative with antimicrobial activity.
Uniqueness
3-BENZOYL-1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl and methoxyphenoxy groups enhances its potential for diverse applications in research and industry .
Propiedades
IUPAC Name |
[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-27-22-13-7-8-14-23(22)28-16-15-25-17-20(19-11-5-6-12-21(19)25)24(26)18-9-3-2-4-10-18/h2-14,17H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJJAFCEVRFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-iodobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3619799.png)
![2,6-dimethoxy-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3619802.png)

![N-(2-methyl-5-nitrophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3619809.png)
![2-{[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B3619815.png)
![ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3619816.png)

![N-(2,5-dimethoxyphenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B3619836.png)
![5-METHYL-N-{4-[4-(5-METHYLFURAN-2-AMIDO)PHENOXY]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B3619837.png)
![(2E)-N-[2-(morpholin-4-yl)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3619847.png)
![N-(4-acetamidophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B3619855.png)
![3,4,5-triethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3619858.png)

![2-(benzylsulfonyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B3619884.png)
